methyl (2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-3-(1H-indol-3-yl)propanoate
Overview
Description
Methyl (2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-3-(1H-indol-3-yl)propanoate, also known as MDL-29951, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
Organic Impurity Profiling
The synthesis and organic impurity profile of compounds related to methyl (2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-3-(1H-indol-3-yl)propanoate, such as methylone, have been investigated to understand the synthetic pathways and the nature of impurities that can arise during the synthesis. This is crucial for ensuring the purity and efficacy of the compound in various applications, including medicinal chemistry (Heather et al., 2017).
Cardiovascular Pharmacology
Research on analogs of the compound, particularly those involving the indol-3-yl group, has explored their cardiovascular effects. For instance, novel esters and alcohol analogs of 5-HT1A receptor ligands have been studied for their potential antihypertensive effects and actions on blood pressure, highlighting the compound's relevance in cardiovascular pharmacology (Pérez-Alvarez et al., 1999).
Synthetic Chemistry Applications
The compound and its derivatives have been used in synthetic chemistry to generate N-sodioazomethine ylides, which are intermediates in cycloaddition reactions. This demonstrates its utility in constructing complex molecular structures, which is essential for the development of new materials and pharmaceuticals (Kanemasa et al., 1989).
Corrosion Inhibition
Derivatives of the compound have been synthesized and studied for their potential as corrosion inhibitors, particularly for carbon steel in acidic solutions. This application is crucial for extending the lifespan of materials used in industrial processes and infrastructure (Hachama et al., 2016).
Fluorescence Applications
The compound's core structure has been utilized in developing fluorescence applications, particularly in complexes with the {M(CO)3}+ core. This is significant for bioimaging and sensing applications, where fluorescent markers are essential for visualizing biological processes at the molecular level (Wei et al., 2006).
properties
IUPAC Name |
methyl (2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)17(9-14-11-22-16-5-3-2-4-15(14)16)21-10-13-6-7-18-19(8-13)26-12-25-18/h2-8,10-11,17,22H,9,12H2,1H3/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJIGRREOWRQOA-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N=CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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